4-O-Methylglucuronic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOCWIJGWDKHC-FSIIMWSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947556 |

Source

|

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-73-4, 2463-49-2 |

Source

|

| Record name | 4-O-Methyl-D-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 4-O-Methylglucuronic Acid in Woody Biomass

Abstract

Glucuronoxylan (GX) is the predominant hemicellulose in the secondary cell walls of woody dicots, playing a critical role in cell wall structure and integrity. A key decorative feature of GX is the presence of 4-O-methylglucuronic acid (MeGlcA) side chains, which significantly influence the physical properties of the cell wall, including its recalcitrance to enzymatic degradation. This technical guide provides a comprehensive overview of the biosynthetic pathway of MeGlcA in woody biomass, intended for researchers, scientists, and professionals in biotechnology and drug development. We will delve into the enzymatic cascade responsible for this modification, from precursor synthesis to the final methylation step, and present detailed methodologies for studying this pathway. The guide aims to synthesize current knowledge, explain the causality behind experimental approaches, and provide a robust framework for future research and manipulation of this critical cell wall component.

Introduction: The Significance of Xylan Methylation in Woody Biomass

Woody biomass is a vast, renewable resource for biofuels and biomaterials. Its primary components are cellulose, lignin, and hemicellulose, which form a complex, recalcitrant network.[1][2] In hardwoods, the main hemicellulose is glucuronoxylan (GX), a polymer with a backbone of β-1,4-linked xylose residues.[3][4] This backbone is decorated with various side groups, most notably α-1,2-linked glucuronic acid (GlcA) and its methylated form, this compound (MeGlcA).[4][5]

These MeGlcA substitutions are not mere decorations; they are integral to the structural architecture of the secondary cell wall. They influence the interaction between xylan and cellulose microfibrils, as well as with lignin, thereby affecting the overall strength and digestibility of the biomass.[1][3][6] For instance, a reduction in the degree of GlcA methylation has been shown to enhance the release of xylan during hydrothermal pretreatment, a key step in biofuel production.[2][7][8] Understanding and controlling the biosynthesis of MeGlcA is therefore a prime target for engineering woody biomass with improved properties for industrial applications.

The Core Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The formation of MeGlcA on the xylan backbone is a multi-step process that occurs within the Golgi apparatus.[1][2][4] It involves the synthesis of nucleotide sugar precursors, the elongation of the xylan backbone, the addition of GlcA side chains, and the final, crucial methylation step.

Precursor Synthesis: The Nucleotide Sugar Interconversion Pathway

The journey begins with UDP-glucose, a central molecule in plant carbohydrate metabolism. A cascade of enzymes converts UDP-glucose into the necessary building blocks for xylan synthesis: UDP-xylose (for the backbone) and UDP-glucuronic acid (for the side chains).

-

UDP-Glucose to UDP-Glucuronic Acid (UDP-GlcA): The enzyme UDP-glucose dehydrogenase (UGD) catalyzes the NAD+-dependent oxidation of UDP-glucose to form UDP-GlcA.[9]

-

UDP-GlcA to UDP-Xylose: UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, then converts UDP-GlcA into UDP-xylose.[9][10][11][12] This reaction is a critical branch point, directing carbon flux towards hemicellulose synthesis.

The pathway ensures a coordinated supply of precursors for the growing polysaccharide chains.

Caption: UDP-sugar interconversion pathway for xylan biosynthesis precursors.

The Complete Pathway to 4-O-Methylglucuronoxylan

Once the nucleotide sugar precursors are available in the Golgi, the assembly and modification of glucuronoxylan proceed through the coordinated action of several enzyme classes.[4]

-

Backbone Elongation: A multi-protein complex known as the xylan synthase complex (XSC), which includes members of the GT43 and GT47 families (e.g., IRX9, IRX10, IRX14), polymerizes UDP-xylose into the linear β-1,4-xylan backbone.[3][4]

-

GlcA Side Chain Addition: Glucuronyltransferases (GUXs), which belong to the GT8 family, transfer GlcA from UDP-GlcA onto the O-2 position of specific xylosyl residues of the growing backbone.[4][13][14] The patterning of these GlcA additions can be regular or irregular, influenced by different GUX isoforms.[13]

-

4-O-Methylation of GlcA: The final modification is catalyzed by Glucuronoxylan Methyltransferases (GXMTs) . These enzymes transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of the GlcA side chains.[1][2][15] This methylation occurs after the GlcA has been attached to the xylan backbone.[1][2]

Caption: The core biosynthetic pathway of 4-O-Methylglucuronoxylan in the Golgi.

Key Enzymes and Their Characterization

The specificity and efficiency of MeGlcA biosynthesis are dictated by the enzymes involved, particularly the GUX and GXMT families.

Glucuronoxylan Methyltransferases (GXMTs)

The breakthrough in understanding MeGlcA synthesis came with the identification of GXMTs. These enzymes belong to a family of proteins containing a Domain of Unknown Function 579 (DUF579) .[1][2][15] Research in both Arabidopsis and Populus has confirmed that these proteins are indeed polysaccharide-specific O-methyltransferases.[1][7][8]

-

Substrate Specificity: GXMTs act on GlcA residues already attached to the xylan polymer or at least to xylo-oligosaccharides; they do not methylate free GlcA or UDP-GlcA.[1][2]

-

Cofactor Requirements: The enzymatic activity is cation-dependent, with Co²+ often required for optimal activity in vitro, though other divalent cations may play a role.[1][2][15]

-

Localization: As expected for a process involved in cell wall biosynthesis, GXMTs are localized to the Golgi apparatus.[2][7]

-

Gene Families: In woody species like Populus, multiple GXMT genes are expressed in wood-forming tissues, suggesting potential sub-functionalization or redundancy.[7][8] Kinetic analyses of different Populus GXMs (PtrGXMs) have shown they possess different affinities for their acceptor substrates, hinting at distinct roles in patterning the final methylation on the xylan chain.[7]

Experimental Methodologies for Studying MeGlcA Biosynthesis

Caption: A validated experimental workflow for functional characterization of GXMTs.

Protocol 1: In Vitro Glucuronoxylan Methyltransferase (GXMT) Activity Assay

This protocol is designed to quantify the activity of a purified recombinant GXMT enzyme. The causality is clear: by providing the enzyme with its specific substrates (a GlcA-substituted xylan acceptor and a radiolabeled methyl donor), we can directly measure the transfer of the methyl group.

A. Reagents & Materials:

-

Purified recombinant GXMT enzyme

-

Acceptor Substrate: GlcA-substituted xylooligosaccharides (e.g., (GlcA)Xyl₄) or polymeric xylan isolated from a gxmt mutant.

-

Methyl Donor: S-adenosyl-L-[¹⁴C-methyl]-methionine ([¹⁴C]SAM)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 1 mM CoCl₂

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

B. Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction would include:

-

25 µL of 2x Assay Buffer (to a final concentration of 1x)

-

5 µL of Acceptor Substrate (e.g., 10 mg/mL)

-

5 µL of purified GXMT enzyme (concentration to be optimized)

-

Water to bring the volume to 45 µL

-

-

Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes to equilibrate.

-

Initiate Reaction: Start the reaction by adding 5 µL of [¹⁴C]SAM (e.g., ~50,000 cpm).

-

Incubation: Incubate at 30°C for a defined period (e.g., 1 hour). It is crucial to run parallel "no enzyme" and "no acceptor" controls to account for background and non-specific methylation.

-

Stop Reaction: Terminate the reaction by boiling for 5 minutes.

-

Quantification:

-

Transfer the reaction mixture to a scintillation vial.

-

Add 4 mL of scintillation fluid.

-

Measure the incorporation of ¹⁴C into the polysaccharide acceptor using a scintillation counter.

-

The activity is calculated based on the amount of radioactivity transferred to the acceptor over time.[7]

-

C. Validation & Interpretation:

-

A significant increase in counts per minute (CPM) in the complete reaction compared to the controls validates enzymatic activity.

-

Product confirmation can be achieved by separating the reaction products using chromatography and analyzing the methylated oligosaccharides by mass spectrometry, looking for a mass increase of 14 Da per methylation event.[16]

Protocol 2: Quantitative Analysis of Xylan Methylation in Plant Tissues

This protocol determines the in vivo consequence of altering GXMT expression by quantifying the MeGlcA content in isolated cell walls.

A. Reagents & Materials:

-

Alcohol Insoluble Residue (AIR) from wild-type and transgenic plant stems.

-

2 M Trifluoroacetic Acid (TFA) with an internal standard (e.g., myo-inositol).

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system.

-

Monosaccharide standards (GlcA, Xylose, etc.).

B. Step-by-Step Methodology:

-

Cell Wall Preparation: Prepare AIR from finely ground, freeze-dried stem tissue by sequentially washing with 70% ethanol, 1:1 methanol:chloroform, and acetone to remove soluble components.

-

Acid Hydrolysis: Accurately weigh ~5 mg of AIR into a screw-cap tube. Add 500 µL of 2 M TFA containing the internal standard.

-

Incubation: Seal the tube tightly and heat at 121°C for 1 hour to hydrolyze the non-cellulosic polysaccharides into their constituent monosaccharides.

-

Sample Preparation: Cool the sample, centrifuge to pellet any residue, and transfer the supernatant to a new tube. Evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

-

Resuspension & Analysis: Resuspend the dried monosaccharides in a known volume of ultrapure water. Analyze the sample using an HPAEC-PAD system (e.g., with a CarboPac PA20 column) to separate and quantify the neutral and acidic sugars.

-

Data Analysis: Calculate the molar percentage of each monosaccharide relative to the total carbohydrate content. The degree of methylation is determined by comparing the molar amounts of MeGlcA and GlcA.

C. Data Presentation and Interpretation: The results are best presented in a table comparing the cell wall composition of different plant lines. A significant reduction in the MeGlcA/GlcA ratio in a mutant line compared to the wild type provides strong evidence for the gene's function in vivo.

| Plant Line | Xylose (mol%) | Glucuronic Acid (mol%) | 4-O-Me-Glucuronic Acid (mol%) | MeGlcA / (GlcA + MeGlcA) Ratio |

| Wild Type | 25.2 ± 1.3 | 0.8 ± 0.1 | 2.5 ± 0.2 | 0.76 |

| gxmt1 mutant | 26.1 ± 1.5 | 2.4 ± 0.3 | 0.6 ± 0.1 | 0.20 |

| Overexpressor | 24.9 ± 1.1 | 0.4 ± 0.1 | 3.1 ± 0.3 | 0.89 |

| Data are representative and shown as mean ± SD. |

Implications for Biotechnology and Drug Development

A deep understanding of the MeGlcA biosynthetic pathway opens avenues for targeted manipulation of woody biomass.

-

Biofuel and Pulping Industries: By downregulating GXMT expression, it is possible to generate trees with lower MeGlcA content. This altered xylan is more easily extracted and hydrolyzed, potentially reducing the energy and chemical inputs required for pulping and saccharification for biofuel production.[7][8]

-

Novel Biomaterials: The degree of methylation affects the solubility and interaction of xylan. Tailoring this property could lead to the production of novel hemicellulose-based films, hydrogels, and other biomaterials with specific physical properties.

-

Drug Development: Xylooligosaccharides (XOS) are known prebiotics. Modified XOS with specific methylation patterns could be investigated for unique bioactive properties, potentially interacting differently with gut microbiota or having applications as functional food ingredients. The enzymes of the pathway themselves could be used as biocatalysts to produce specifically decorated oligosaccharides for pharmacological screening.

Conclusion and Future Directions

The biosynthesis of this compound is a tightly regulated process central to the formation of secondary cell walls in woody plants. The identification of the DUF579 family as glucuronoxylan methyltransferases has been a pivotal discovery, providing the molecular tools needed to probe and engineer this pathway. Future research should focus on elucidating the specific roles of different GXMT isoforms in patterning xylan, understanding how their expression is coordinated with other cell wall biosynthetic genes, and exploring the full impact of methylation on lignin structure and deposition. This knowledge will be instrumental in designing next-generation feedstocks for a sustainable bio-economy.

References

-

Myburg, A. A., et al. (2019). Xylan in the Middle: Understanding Xylan Biosynthesis and Its Metabolic Dependencies Toward Improving Wood Fiber for Industrial Processing. Frontiers in Plant Science. [Link]

-

Curry, F., et al. (2023). An update on xylan structure, biosynthesis, and potential commercial applications. Journal of Biological Chemistry. [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences. [Link]

-

Lee, C., et al. (2014). Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus. PLoS ONE. [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. University of California, Riverside. [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PubMed. [Link]

-

Sivan, P., et al. (2024). Wood-specific modification of glucuronoxylan can enhance growth in Populus. Journal of Experimental Botany. [Link]

-

Lairson, L. L., et al. (2012). Structure and Mechanism of Human UDP-xylose Synthase. Journal of Biological Chemistry. [Link]

-

Bailey, M. J., et al. (1991). Interlaboratory Testing of Methods for Assay of Xylanase Activity. Journal of Biotechnology. [Link]

-

Mizrachi, E., et al. (2017). Putative homologues of xylan-modification genes in Eucalyptus. ResearchGate. [Link]

-

Lee, C., et al. (2014). Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus. PLOS One. [Link]

-

Megazyme. (2019). Xylanase Assay Protocol with K-XylX6. YouTube. [Link]

-

Curry, F., et al. (2023). An update on xylan structure, biosynthesis, and potential commercial applications. ResearchGate. [Link]

-

Bar-Peled, M., et al. (2001). Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates UDP-xylose synthesis. Proceedings of the National Academy of Sciences. [Link]

-

Wang, T., et al. (2021). Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy. ACS Omega. [Link]

-

Moriarity, J. L., et al. (2003). UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis - Cloning, characterization, and localization. ResearchGate. [Link]

-

Lyczakowski, J. J., et al. (2021). Two softwood GUX clades are responsible for distinct glucuronic acid patterns on xylan. bioRxiv. [Link]

-

Wikipedia. (n.d.). Xylan. Wikipedia. [Link]

-

Lee, C., et al. (2014). Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus. ResearchGate. [Link]

-

Law, J. K. Y., et al. (2017). DNA Methyltransferase Activity Assays: Advances and Challenges. Sensors. [Link]

-

Trigilio, A., et al. (2020). Functional characterization of the UDP-xylose biosynthesis pathway in Rhodothermus marinus. PubMed. [Link]

-

Mortimer, J. C., et al. (2010). Absence of branches from xylan in Arabidopsis gux mutants reveals potential for simplification of lignocellulosic biomass. Proceedings of the National Academy of Sciences. [Link]

-

Sand, C., et al. (2022). Green Approaches on Modification of Xylan Hemicellulose to Enhance the Functional Properties for Food Packaging Materials—A Review. MDPI. [Link]

-

Curry, F., et al. (2023). Structural diversity of xylan in the main groups of land plants. ResearchGate. [Link]

-

Schwinges, A. C., et al. (2024). Engineering Bifunctional Galactokinase/Uridyltransferase Chimera for Enhanced UDP-d-Xylose Production. JACS Au. [Link]

Sources

- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 3. Xylan in the Middle: Understanding Xylan Biosynthesis and Its Metabolic Dependencies Toward Improving Wood Fiber for Industrial Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xylan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus | PLOS One [journals.plos.org]

- 9. Functional characterization of the UDP-xylose biosynthesis pathway in Rhodothermus marinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. pnas.org [pnas.org]

- 15. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unlocking a Key Hemicellulose Building Block: A Guide to the Discovery, Isolation, and Characterization of 4-O-Methylglucuronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-methyl-α-D-glucuronic acid (4-O-MeGlcA) is a principal acidic side-chain of glucuronoxylan, the dominant hemicellulose in hardwood and a significant component of lignocellulosic biomass.[1][2][3] Its presence and distribution are critical in determining the structural properties of the plant cell wall, influencing interactions between cellulose, lignin, and hemicellulose itself.[4] The ability to efficiently isolate and purify this molecule is not only fundamental to understanding plant biology but also opens avenues for its use as a platform chemical for novel biopolymers and detergents.[5][6][7] This guide provides a comprehensive overview of the historical context, modern isolation workflows, and analytical validation of 4-O-MeGlcA from its natural hemicellulose source. We will explore the causality behind protocol choices, from initial biomass treatment to the precise enzymatic cleavage and subsequent chromatographic purification, offering field-proven insights for robust and reproducible isolation.

Introduction: The Significance of a Methylated Uronic Acid

Hemicelluloses are a heterogeneous group of polysaccharides that, along with cellulose and lignin, form the complex matrix of the plant cell wall. In hardwoods, the primary hemicellulose is O-acetyl-4-O-methylglucuronoxylan, a polymer with a backbone of β-1,4-linked xylopyranose residues.[8] This xylan backbone is decorated with α-1,2-linked 4-O-methylglucuronic acid and acetyl groups.[1][8]

The 4-O-methylation of the glucuronic acid substituent is a key structural feature in the secondary cell walls of vascular plants.[2][3] This modification is catalyzed by specific glucuronoxylan methyltransferases (GXMTs) and is believed to play a crucial role in modulating biopolymer interactions within the cell wall.[2][3] The robust glycosidic bond linking 4-O-MeGlcA to the xylan backbone is notoriously resistant to conventional acid hydrolysis, making its selective release a significant challenge.[9] Modern biochemical strategies, however, have overcome this hurdle through the application of highly specific enzymes, enabling the targeted isolation of this valuable molecule.

Caption: Structure of 4-O-MeGlcA on a xylan backbone.

Isolation Workflow: From Raw Biomass to Purified Analyte

The isolation of 4-O-MeGlcA is a multi-stage process that requires careful optimization at each step to maximize yield and purity. The general workflow involves extracting the parent hemicellulose polymer from the lignocellulosic matrix, followed by specific hydrolysis to cleave the uronic acid side chain, and finally, purification of the target molecule from the resulting hydrolysate.

Caption: Overall workflow for 4-O-MeGlcA isolation.

Step 1: Hemicellulose Extraction from Lignocellulosic Biomass

The primary challenge in isolating hemicellulose is its covalent and non-covalent association with lignin and cellulose. Therefore, an initial extraction is required to liberate the glucuronoxylan polymer.

Rationale for Alkaline Extraction: Alkaline extraction is highly effective at solubilizing hemicelluloses while leaving the majority of the cellulose intact.[10][11] Strong bases like sodium hydroxide or potassium hydroxide saponify the ester linkages between lignin and hemicellulose and cleave hydrogen bonds, increasing the solubility of the xylan. This method is preferred over acidic extractions which can inadvertently hydrolyze the polymer backbone and degrade valuable sugars.[12]

Protocol: Alkaline Extraction of Glucuronoxylan

-

Source Material: Start with milled, extractive-free hardwood (e.g., birch or beech sawdust).

-

Delignification (Optional but Recommended): Perform a mild delignification step using a reagent like acidified sodium chlorite to reduce lignin content and improve subsequent extraction efficiency.

-

Extraction: Suspend the biomass in an aqueous solution of 1-2 M NaOH.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 60-80°C) for 2-4 hours. The elevated temperature enhances the solubility of the xylan.

-

Separation: Separate the solid residue (primarily cellulose) by centrifugation or filtration.

-

Precipitation: Acidify the supernatant to approximately pH 4.5-5.0 with acetic acid. Add 2-3 volumes of cold ethanol to precipitate the hemicellulose.

-

Recovery: Collect the precipitated hemicellulose by centrifugation, wash with 70% ethanol, and lyophilize to obtain a purified glucuronoxylan powder.

Step 2: Hydrolysis - Releasing the 4-O-MeGlcA Side Chain

With the purified glucuronoxylan in hand, the next critical step is to selectively cleave the α-1,2 glycosidic bond connecting the 4-O-MeGlcA to the xylan backbone. While strong acid hydrolysis can achieve this, it is non-specific and leads to significant degradation of the released sugars.[9] Enzymatic hydrolysis offers a far superior alternative due to its high specificity and mild reaction conditions.[13]

The Synergy of Xylanases and α-Glucuronidases: A two-enzyme approach is most effective.[5][14]

-

Endo-β-1,4-xylanase: This enzyme cleaves the xylan backbone into smaller oligosaccharides. This action is crucial as it increases the accessibility of the side chains for the second enzyme.

-

α-Glucuronidase (GH115 or GH67): This specialized enzyme specifically targets and hydrolyzes the α-1,2 linkage between the xylose residue in the backbone and the 4-O-MeGlcA side chain.[1] GH115 family enzymes are particularly effective as they can act on both polysaccharides and oligosaccharides.[1] The combination of these enzymes can release nearly all of the 4-O-MeGlcA from the glucuronoxylan.[5]

| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |

| Specificity | Low (cleaves multiple glycosidic bonds) | High (targets specific linkages) |

| Byproducts | High (sugar degradation products, e.g., furfural) | Low to None |

| Operating Temp. | High ( >100°C) | Mild (40-50°C) |

| Operating pH | Extreme (Strong Acid) | Mild (Near Neutral to Alkaline) |

| Yield | Often lower due to degradation[9] | High, near-quantitative release possible[5][14] |

| Downstream Processing | Requires neutralization, complex purification | Simpler purification |

| Table 1: Comparison of Hydrolysis Methodologies for 4-O-MeGlcA Release. |

Protocol: Synergistic Enzymatic Hydrolysis

-

Substrate Preparation: Prepare a solution of the extracted glucuronoxylan (e.g., 5-6% w/v) in a suitable buffer (e.g., Tris buffer at pH 8.0). Alkaline conditions can improve xylan solubility.[6]

-

Enzyme Addition: Add the endo-xylanase and a GH115 α-glucuronidase (e.g., AxyAgu115A from Amphibacillus xylanus).[5][14] Optimal enzyme loading should be determined empirically but can start at ~100-120 µg/mL.[14]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 40°C) with gentle shaking for 24-48 hours.[14]

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

-

Clarification: Centrifuge the hydrolysate at high speed (e.g., 20,000 x g) and pass the supernatant through a 0.45 µm filter to remove any remaining solids and denatured proteins.[14] The clarified hydrolysate now contains a mixture of xylose, xylo-oligosaccharides, and free 4-O-MeGlcA.

Step 3: Purification via Anion-Exchange Chromatography

The hydrolysate is a complex mixture. The key to isolating 4-O-MeGlcA is to exploit its unique chemical property: the carboxyl group, which is negatively charged at neutral or alkaline pH. This makes anion-exchange chromatography (AEC) the ideal purification method.[14] Neutral sugars like xylose will not bind to the column and will be washed away.

Protocol: Anion-Exchange Chromatography

-

Column: Use a high-capacity anion-exchange column (e.g., Dionex CarboPac PA200 or similar).[15]

-

Equilibration: Equilibrate the column with a starting buffer, typically deionized water or a low concentration of a salt like sodium acetate.

-

Loading: Load the clarified hydrolysate onto the equilibrated column.

-

Wash Step: Wash the column extensively with the starting buffer to elute all unbound neutral sugars (xylose, arabinose, etc.).

-

Elution: Elute the bound 4-O-MeGlcA using a gradient of a salt (e.g., 0-1 M sodium acetate) or a strong base (e.g., sodium hydroxide). The negatively charged uronic acid will be displaced from the column resin by the competing anions.

-

Fraction Collection: Collect fractions during the elution phase.

-

Pooling and Desalting: Analyze fractions for the presence of the target molecule (e.g., using a uronic acid assay). Pool the positive fractions and desalt if necessary (e.g., via size-exclusion chromatography or solid-phase extraction) to prepare for final analysis and lyophilization.

Characterization and Quantification: Validating the Isolate

Once purified, the identity and quantity of the isolated compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose | Key Insights |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the complete chemical structure, including the presence and position of the methyl group and the carboxyl group. Provides unambiguous identification.[8][14][16] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the exact mass of the molecule, confirming its elemental composition. |

| HPAEC-PAD | Quantification & Purity | High-performance anion-exchange chromatography with pulsed amperometric detection is a highly sensitive method for quantifying carbohydrates, including uronic acids, without derivatization.[17][18] |

| GC-MS | Quantification (after derivatization) | Gas chromatography-mass spectrometry of silylated derivatives is a classic and robust method for quantifying sugar components.[19][20] |

| Table 2: Analytical Techniques for the Characterization of 4-O-MeGlcA. |

Conclusion and Future Outlook

The successful isolation of this compound from hemicellulose is a testament to the power of modern enzymatic and chromatographic techniques. By moving away from harsh, non-specific acid hydrolysis towards a targeted, synergistic enzymatic approach, researchers can obtain high yields of this valuable molecule with exceptional purity. The protocols outlined in this guide provide a robust and validated framework for this process. The availability of pure 4-O-MeGlcA is not only crucial for fundamental studies of plant cell wall architecture but also provides a key bio-based building block. For instance, it can be enzymatically oxidized to produce 4-O-methyl-D-glucaric acid, a potential substitute for phosphate-based builders in detergents, showcasing a direct path from underutilized biomass to value-added, sustainable chemicals.[5][14]

References

-

Vuong, T. V., & Master, E. R. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels.

-

Vuong, T. V., & Master, E. R. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Sci-Hub.

-

R Discovery. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan.

-

Semantic Scholar. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan.

-

Fujimoto, Z., et al. (2018). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Applied Glycoscience.

-

Thermo Fisher Scientific. (2014). Determination of Uronic Acids and Wood Sugars in Wood-Based Hydrolysates. Application Note.

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. University of California, Riverside.

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS.

-

Teleman, A., et al. (2000). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research.

-

Davis, M. W. (1998). The Complete Analysis of Wood Polysaccharides Using HPLC. Journal of Wood Chemistry and Technology.

-

Ramos, L. P. (2003). Hydrolysis of 4-O-methylglucuronoxylan and cellulose as a result of the steam explosion of hardwoods. ResearchGate.

-

Derba-Maceluch, M., et al. (2023). Xylan glucuronic acid side chains fix suberin-like aliphatic compounds to wood cell walls. New Phytologist.

-

Hutterer, C., et al. (2017). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering.

-

Vuong, T. V., et al. (2021). 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemSusChem.

-

Agblevor, F. A. (2003). Methods for Quantitative Analysis of Uronic Acids in Biomass. ResearchGate.

-

Iqbal, H. (2011). Hydrolysis of Hemicellulose by Commercial Enzyme Mixtures. DiVA portal.

-

Liu, S., et al. (2012). Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates. BioResources.

-

Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls. ResearchGate.

-

Capek, P., et al. (2013). An arabino(glucurono)xylan isolated from immunomodulatory active hemicellulose fraction of Salvia officinalis L. International Journal of Biological Macromolecules.

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate.

-

Teleman, A., et al. (2000). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. ElectronicsAndBooks.

-

Ho, T., et al. (2022). Quantitation of this compound from plant cell walls. ResearchGate.

-

Sixta, H., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. ResearchGate.

-

Roy, A., et al. (2020). An integrated approach for hemicellulose extraction from forest residue. BioResources.

-

Chen, J., et al. (2021). The Kinetics Studies on Hydrolysis of Hemicellulose. Frontiers in Chemistry.

-

De Ruiter, G. A., et al. (1992). Carbohydrate analysis of plant materials with uronic acid-containing polysaccharides–A comparison between different hydrolysis and subsequent chromatographic analytical techniques. ResearchGate.

-

The Good Scents Company. (n.d.). 4-O-methyl glucuronic acid.

-

Kacuráková, M., et al. (2006). Isolation and structural characterization of hemicelluloses from palm of Phoenix dactylifera L. ElectronicsAndBooks.

Sources

- 1. 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 3. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An integrated approach for hemicellulose extraction from forest residue :: BioResources [bioresources.cnr.ncsu.edu]

- 12. The Kinetics Studies on Hydrolysis of Hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selectscience.net [selectscience.net]

- 16. An arabino(glucurono)xylan isolated from immunomodulatory active hemicellulose fraction of Salvia officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-O-Methylglucuronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-O-methyl-D-glucuronic acid (MeGlcA), a significant uronic acid found predominantly in the hemicellulose of plant cell walls. As a key structural component of glucuronoxylans, its properties are of critical interest to researchers in carbohydrate chemistry, biomass conversion, and natural product drug development. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and provides validated protocols for its analysis.

Section 1: Chemical Identity and Molecular Structure

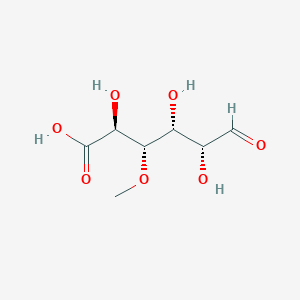

4-O-Methylglucuronic acid is a monosaccharide derivative where the C6 carbon of glucose has been oxidized to a carboxylic acid, and a methyl group is attached via an ether linkage at the C4 position.[1][2] This structure dictates its chemical personality and physical behavior.

Nomenclature and Key Identifiers

For clarity and cross-referencing in research, a compound's various identifiers are crucial. The following table summarizes the key nomenclature for 4-O-methyl-D-glucuronic acid.

| Identifier | Value | Source |

| IUPAC Name | (2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | [3] |

| CAS Number | 4120-73-4 | [4] |

| Molecular Formula | C₇H₁₂O₇ | [3] |

| Average Molecular Weight | 208.17 g/mol | [3][4][5] |

| Monoisotopic Mass | 208.05830272 Da | [1][3] |

| Common Synonyms | This compound, 4-O-methyl-D-glucuronic acid, MeGlcA | [3][4] |

| InChI Key | QGGOCWIJGWDKHC-FSIIMWSLSA-N | [1][3] |

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a pyranose ring, a carboxylic acid group at C6, three hydroxyl groups, and a distinguishing methoxy group at C4. The D-glucuronic acid configuration defines the specific stereochemistry at its chiral centers.

Sources

The Ubiquitous Modifier: A Technical Guide to the Natural Abundance and Analysis of 4-O-Methylglucuronic Acid in Plant Species

Foreword

For researchers, scientists, and drug development professionals vested in the intricate world of plant biochemistry and cell wall architecture, understanding the nuanced distribution of specific molecular components is paramount. Among these, 4-O-methylglucuronic acid (MeGlcA), a seemingly minor modification to the hemicellulose xylan, plays a critical role in defining the physicochemical properties of the plant cell wall. This technical guide provides a comprehensive exploration of the natural abundance of MeGlcA across diverse plant species, its biosynthesis, functional significance, and robust methodologies for its quantification. By elucidating the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to confidently and accurately investigate this key structural determinant.

The Significance of a Methyl Group: this compound in the Plant Cell Wall

This compound is a modified uronic acid that is a common substituent of xylan, the second most abundant polysaccharide in the cell walls of land plants.[1][2] Xylan consists of a linear backbone of β-(1,4)-linked D-xylosyl residues.[1] In many plant species, this backbone is decorated with various side chains, including glucuronic acid (GlcA) and its methylated form, MeGlcA.[1][3] These substitutions are not random; their presence and patterning are crucial for the proper structure and function of the cell wall.

The addition of these acidic side chains influences the solubility of xylan, its interaction with cellulose and lignin, and the overall structural integrity of the cell wall.[1] The methylation of GlcA to MeGlcA further modifies these properties by altering the hydrophobicity and steric hindrance of the side chain.[4] This seemingly subtle modification has profound implications for plant development, as demonstrated by studies on mutants lacking these substitutions, which can exhibit collapsed xylem vessels and reduced growth.[3][5] For drug development professionals, particularly those working with botanical extracts or targeting plant-based therapeutics, understanding the MeGlcA content is crucial as it can impact extractability, bioavailability, and the enzymatic degradation of plant-derived materials.[4]

The Biosynthetic Pathway: From UDP-Glucuronic Acid to a Modified Xylan

The synthesis of MeGlcA-decorated xylan is a multi-step enzymatic process occurring in the Golgi apparatus.[2][6] The pathway can be dissected into two key stages: the addition of the glucuronic acid moiety and its subsequent methylation.

Glucuronosylation of the Xylan Backbone

The initial step involves the transfer of a glucuronic acid (GlcA) residue from a UDP-GlcA donor to the xylan backbone. This reaction is catalyzed by xylan glucuronyltransferases (GlcATs).[3] In the model plant Arabidopsis thaliana, a family of proteins known as GUX (GlucUronic acid substitution of Xylan) are responsible for this activity.[3][5] Specifically, GUX1, GUX2, and GUX3 have been identified as the key enzymes.[3][5] Genetic studies have shown that simultaneous mutation of all three GUX genes leads to a complete loss of both GlcA and MeGlcA side chains on xylan, underscoring their critical role in this process.[3][5]

The Methylation Step: A DUF579 Family Affair

Following the addition of GlcA, the 4-O-methylation is carried out by a specific methyltransferase. In Arabidopsis, this enzyme is known as GLUCURONOXYLAN METHYLTRANSFERASE (GXMT).[6][7] GXMT belongs to the Domain of Unknown Function (DUF) 579 protein family.[6][7] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to specifically transfer a methyl group to the 4-hydroxyl position of the GlcA residue attached to the xylan backbone.[6] Plants with mutations in the GXMT1 gene show a significant reduction (around 75%) in the 4-O-methylation of glucuronic acid on xylan, confirming its primary role in this modification.[6][7]

Distribution and Abundance of this compound Across Plant Species

The presence and abundance of MeGlcA vary significantly across the plant kingdom, with notable differences observed between major plant groups, particularly angiosperms (flowering plants) and gymnosperms (conifers).[8]

Angiosperms (Hardwoods)

In angiosperms, particularly dicotyledonous plants like birch and aspen, glucuronoxylan is a major component of the secondary cell wall.[9][10] The xylan in these species is typically characterized by a high degree of substitution with both acetyl groups and this compound.[8][9] For instance, in Arabidopsis, approximately one in every eight to ten xylose residues is substituted with either GlcA or MeGlcA, with a GlcA to MeGlcA ratio of about 1:3.[6][11]

Gymnosperms (Softwoods)

The xylan in gymnosperms, such as firs and pines, has a different substitution pattern compared to angiosperms.[8] While they also contain MeGlcA side chains, their xylan generally lacks the extensive acetylation seen in hardwoods.[8] Furthermore, conifer GUX enzymes have been shown to produce distinct patterns of GlcA substitution on the xylan backbone.[12]

Monocots (Grasses)

In grasses, the xylan structure is even more complex, often referred to as glucuronoarabinoxylan (GAX).[2] In addition to MeGlcA, the xylan backbone is also substituted with arabinose residues.[2] The degree of methylation and the overall substitution pattern can vary between different tissues within the same plant.[2]

| Plant Group | Common Examples | Typical Location | Key Features of Xylan | Approximate MeGlcA Content (relative) |

| Angiosperms (Dicots) | Birch, Aspen, Arabidopsis | Secondary cell walls | High substitution with MeGlcA and acetyl groups.[8][9] | High |

| Gymnosperms | Pine, Fir, Spruce | Secondary cell walls | Substituted with MeGlcA, but generally lacks acetylation.[8] | Moderate to High |

| Angiosperms (Monocots) | Wheat, Rice, Maize | Primary and secondary cell walls | Glucuronoarabinoxylan (GAX) with MeGlcA and arabinose substitutions.[2] | Variable |

Quantitative Analysis of this compound: A Methodological Deep Dive

Accurate quantification of MeGlcA is essential for understanding its role in plant biology and for various industrial applications. Several robust analytical techniques are available, each with its own set of advantages and considerations.

Sample Preparation: The Critical First Step

The choice of sample preparation is dictated by the need to liberate MeGlcA from the xylan polymer without significant degradation.

Protocol: Acid Methanolysis for Gas Chromatography (GC) Analysis

This protocol is a widely used method for the analysis of cell wall monosaccharides, including MeGlcA.[13] The principle lies in the cleavage of glycosidic bonds by acidic methanol to produce methyl glycosides, which are then silylated to increase their volatility for GC analysis.

-

Internal Standard Addition: To a known weight of dried plant material (e.g., 5-10 mg of alcohol-insoluble residue), add a precise amount of an internal standard (e.g., sorbitol). This is a self-validating step, as consistent recovery of the internal standard across samples indicates uniform processing.

-

Methanolysis: Add 1 mL of 2 M HCl in dry methanol. Seal the reaction vessel tightly.

-

Incubation: Heat the sample at 100°C for 3 hours. This step must be carefully timed to ensure complete hydrolysis without significant degradation of the released monosaccharides.

-

Neutralization: Cool the sample to room temperature and neutralize the acid with a suitable base (e.g., pyridine or a stream of ammonia gas) until a neutral pH is achieved.

-

Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Silylation: Add a silylating agent (e.g., a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine) and incubate at 60°C for 30 minutes. This derivatization step is crucial for making the sugars volatile for GC analysis.

-

Analysis: The silylated methyl glycosides are then ready for analysis by gas chromatography.

Chromatographic Separation and Detection

4.2.1. Gas Chromatography (GC)

GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for separating and quantifying the derivatized monosaccharides.[13][14]

-

Causality of Choice: GC provides high resolution and sensitivity. The use of an internal standard allows for accurate quantification by correcting for variations in sample handling and injection volume.

-

Self-Validation: The presence of multiple peaks for each sugar (anomers) is expected. A consistent ratio of these anomeric peaks for a given sugar across samples and standards provides confidence in the analytical run. A critical consideration is the use of an appropriate standard for calibration. While commercial glucuronic acid can be used, it may lead to an underestimation of MeGlcA content by up to 30% due to lactonization during acid methanolysis.[13][14] Therefore, the use of a purified MeGlcA standard is highly recommended for accurate quantification.[13][14]

4.2.2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is another excellent method for the analysis of carbohydrates, including uronic acids, without the need for derivatization.[15]

-

Causality of Choice: This technique is particularly well-suited for the analysis of acidic sugars like MeGlcA due to the high pH conditions used for separation on anion-exchange columns. Pulsed amperometric detection provides high sensitivity for carbohydrates.

-

Self-Validation: The method's reproducibility can be validated by repeated injections of a standard mixture, ensuring consistent retention times and peak areas. An improved HPAEC-PAD method utilizing a gradient elution profile has been shown to effectively separate MeGlcA and GlcA from other hardwood-related compounds in a single run.[15]

Sources

- 1. pnas.org [pnas.org]

- 2. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis GUX proteins are glucuronyltransferases responsible for the addition of glucuronic acid side chains onto xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronoxylan - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 13. Quantitation of this compound from plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-O-Methylglucuronic Acid: The Keystone of Glucuronoxylan Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-O-methylglucuronic acid (MeGlcA) is a critical acidic sugar substituent of glucuronoxylan, the primary hemicellulose in the secondary cell walls of hardwood and eudicots. Its presence and patterning along the xylan backbone profoundly influence the physicochemical properties of the cell wall, including its structural integrity and resistance to degradation. This guide provides a comprehensive technical overview of MeGlcA, from its biosynthesis and chemical nature to its significant role in biomass recalcitrance. We will detail established protocols for its isolation and analysis, explore its impact on enzymatic hydrolysis, and discuss its emerging potential in the development of value-added biochemicals. This document is intended to serve as a foundational resource for researchers aiming to understand, manipulate, and valorize this key component of plant biomass.

Introduction to Glucuronoxylan and this compound

The Architecture of Hemicellulose in Plant Cell Walls

Plant cell walls are complex composites primarily composed of cellulose, hemicellulose, and lignin. Hemicelluloses are a heterogeneous group of polysaccharides that form a cross-linked matrix with cellulose microfibrils, providing structural support to the cell wall.[1] This intricate network is a major determinant of the physical properties of plant biomass.

Glucuronoxylan: The Predominant Hemicellulose

In hardwood trees and eudicots, the most abundant hemicellulose is glucuronoxylan (GX).[2] It can constitute 20-30% of the secondary cell wall's dry weight.[3] The fundamental structure of glucuronoxylan is a linear backbone of β-(1→4)-linked D-xylopyranosyl (Xyl) units.[2] This backbone is not uniform; it is decorated with various substituents that define its properties and interactions within the cell wall.

Structural Definition of this compound

The defining feature of glucuronoxylan is the presence of α-D-glucuronic acid (GlcA) and its methylated derivative, 4-O-methyl-α-D-glucuronic acid (MeGlcA), attached as side chains.[2] These acidic residues are typically linked to the C2 position of the xylose units.[4][5] In Arabidopsis, for instance, approximately one in every eight to ten xylose residues is substituted with either GlcA or MeGlcA, with a typical ratio of 1:3.[4][6] This methylation at the O-4 position of the glucuronic acid moiety is a key modification that impacts the polymer's overall structure and reactivity.[4][5] Additionally, the xylan backbone is often heavily acetylated at the C2 and/or C3 positions of the xylose units, which enhances its solubility.[2]

The Biosynthetic Pathway of this compound Substitution

The synthesis of glucuronoxylan is a complex, coordinated process that occurs within the Golgi apparatus of the plant cell.[3]

The Golgi Apparatus as the Site of Xylan Synthesis

Unlike cellulose, which is synthesized at the plasma membrane, the entire xylan polymer is assembled in the Golgi lumen. This involves a suite of enzymes, including glycosyltransferases (GTs) for backbone elongation and side-chain addition, as well as enzymes for modifications like acetylation and methylation.[3]

Backbone Elongation and Glucuronic Acid Addition

The β-(1→4)-linked xylose backbone is synthesized by enzymes such as IRREGULAR XYLEM 10 (IRX10).[3] Following or concurrently with backbone elongation, glucuronic acid residues are added from a UDP-GlcA donor substrate by glucuronosyltransferases.

The Critical Role of Glucuronoxylan Methyltransferases (GXMTs)

The final key modification is the methylation of the glucuronic acid side chains. This step is catalyzed by glucuronoxylan methyltransferases (GXMTs). These enzymes belong to a family of proteins previously classified as Domain of Unknown Function 579 (DUF579).[4][7] GXMTs specifically transfer a methyl group from S-adenosyl-L-methionine (SAM) to the O-4 position of the glucuronic acid residue already attached to the xylan backbone.[4][5] Biochemical studies have shown that these enzymes are localized to the Golgi and their activity can be cation-dependent, with Co2+ enhancing in vitro activity.[4][5] Plants with mutations in the GXMT genes exhibit a significant reduction (up to 75%) in the level of MeGlcA on their glucuronoxylan.[4][7]

Diagram: Biosynthesis of 4-O-Methylglucuronoxylan

Caption: Biosynthetic pathway of 4-O-methylglucuronoxylan in the Golgi apparatus.

Physicochemical Properties and Structural Implications

Key Chemical Properties of this compound

The properties of MeGlcA contribute significantly to the overall characteristics of the glucuronoxylan polymer.

| Property | Value/Description | Source |

| Molecular Formula | C7H12O7 | [8] |

| Molecular Weight | 208.17 g/mol | [8] |

| Classification | Glucuronic acid derivative, weakly acidic | [9][10] |

| Solubility | Soluble in water | [9] |

| Appearance | Colorless syrup or amorphous solid | [11] |

Influence on Glucuronoxylan Conformation and Solubility

The acidic nature of the MeGlcA side chains introduces negative charges to the otherwise neutral xylan backbone. This charge, along with acetylation, increases the polymer's hydration and partial solubility in water. The distribution of these side chains prevents the xylan chains from aggregating and crystallizing, allowing them to adopt a more extended conformation.

Interactions with Cellulose and Lignin

Within the cell wall, glucuronoxylan is thought to coat cellulose microfibrils, forming a critical interface between the hydrophilic cellulose and the hydrophobic lignin polymer. The MeGlcA decorations are hypothesized to play a role in mediating these interactions. Altering the degree of methylation has been shown to change lignin composition, suggesting a close relationship between the biosynthesis and deposition of these polymers.[4][5]

The Role of this compound in Biomass Recalcitrance

Biomass recalcitrance refers to the inherent resistance of plant cell walls to deconstruction, a major hurdle in the production of biofuels and biochemicals.[12]

Steric Hindrance to Enzymatic Attack

The MeGlcA side chains act as a physical barrier, sterically hindering the access of cellulolytic and xylanolytic enzymes to the polysaccharide backbones.[12] Complete enzymatic digestion of glucuronoxylan requires not only endo-xylanases to cleave the backbone and β-xylosidases to break down small xylo-oligosaccharides, but also α-glucuronidases to specifically remove the MeGlcA side chains.[13] The presence of these decorations inhibits the action of β-xylosidases.[12]

Impact on Saccharification Efficiency

The importance of MeGlcA in recalcitrance is profound. Studies on Arabidopsis mutants lacking glucuronic acid decorations (gux mutants) have shown a dramatic increase in the release of fermentable sugars.[12][14] Without any harsh chemical pretreatment, these mutant biomass materials can yield double the amount of ethanol through simultaneous saccharification and fermentation (SSF) compared to wild-type plants.[1][12] This highlights that the removal of these acidic side chains has an exceptionally large and positive impact on xylose and glucose release.[12]

Genetic Modification Strategies to Alter MeGlcA Content

The identification of the GUX and GXMT genes provides clear targets for genetic engineering.[1][4] By downregulating or knocking out these genes, it is possible to produce plants with cell walls that are significantly less recalcitrant. This "in-planta" modification could reduce or eliminate the need for costly and environmentally hazardous chemical pretreatments in industrial biorefinery processes, making biofuel production more economically viable.[12][14]

Methodologies for Analysis and Characterization

Accurate quantification of MeGlcA is essential for understanding cell wall structure and optimizing biomass conversion processes.

Diagram: Analytical Workflow for MeGlcA Quantification

Caption: Workflow for the extraction, hydrolysis, and analysis of this compound.

Protocol: Isolation of Glucuronoxylan from Biomass

This protocol is a generalized representation based on common laboratory practices.

-

Sample Preparation: Grind air-dried, destarched plant material to a fine powder (40-60 mesh).

-

Lignin Removal (Optional but Recommended): Perform a delignification step using an acidified sodium chlorite solution to create holocellulose.

-

Alkaline Extraction: Extract the holocellulose with increasing concentrations of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 1 M and 4 M) to solubilize the hemicellulose fraction.[15]

-

Precipitation: Neutralize the supernatant with acetic acid and precipitate the glucuronoxylan by adding 3-4 volumes of cold ethanol.

-

Purification: Centrifuge to collect the precipitate. Wash sequentially with 70% ethanol, 100% ethanol, and acetone. Air-dry the purified glucuronoxylan.

Protocol: Enzymatic Release of this compound

-

Enzyme Selection: A synergistic combination of enzymes is required. An endo-1,4-β-xylanase (e.g., from Glycoside Hydrolase family 10 or 11) is needed to depolymerize the xylan backbone, and an α-glucuronidase (e.g., GH115 or GH67) is essential to cleave the α-(1→2) glycosidic bond linking MeGlcA to the xylose.[16][17][18]

-

Reaction Setup: Prepare a solution of purified glucuronoxylan (e.g., 5-10 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate or citrate buffer, pH 5.0-7.0, depending on enzyme optima).

-

Enzyme Addition: Add a sufficient loading of both xylanase and α-glucuronidase.

-

Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 40-50°C) for 24-48 hours with gentle agitation.

-

Reaction Termination: Terminate the reaction by boiling for 10 minutes to denature the enzymes. Centrifuge to pellet any remaining insoluble material. The supernatant now contains the released MeGlcA.

Protocol: Quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is the gold standard for analyzing and quantifying underivatized carbohydrates, including uronic acids.[19][20]

-

System: A Dionex (or equivalent) ion chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.

-

Column: A CarboPac series column (e.g., PA20 or PA200) is typically used for resolving uronic acids.[21][22]

-

Elution: Uronic acids are weak acids and require alkaline conditions for separation. A gradient elution using sodium hydroxide and sodium acetate is employed to effectively separate neutral sugars from acidic sugars like GlcA and MeGlcA.[19][20]

-

Self-Validating Step: An optimized gradient is crucial. A shallow sodium acetate gradient allows for the separation of MeGlcA from other monosaccharides and potential contaminants, which can be verified by running a pure MeGlcA standard.[21]

-

-

Sample Preparation: Filter the enzymatic hydrolysate through a 0.22 µm syringe filter before injection.

-

Quantification: Generate a standard curve using a purified this compound standard of known concentration. The peak area of MeGlcA in the sample is compared to this curve to determine its concentration.

Industrial Relevance and Future Prospects

Biofuel and Biorefinery Applications

As previously discussed, reducing MeGlcA content in biomass crops is a promising strategy for improving the efficiency and economics of second-generation biofuel production.[12][14] This makes the study of MeGlcA biosynthesis and its role in recalcitrance a high-priority area for drug and chemical development from lignocellulosic feedstocks.

Conversion to Value-Added Chemicals: The Case of 4-O-Methylglucaric Acid

The MeGlcA released from glucuronoxylan is not a waste product but a valuable C7 building block. It can be enzymatically oxidized to 4-O-methylglucaric acid, a specialty chemical with potential applications as a biodegradable chelating agent in detergents.[16][23] This process offers a sustainable route to produce valuable chemicals from an underutilized hemicellulose fraction of biomass.[23]

Diagram: Conversion of MeGlcA to a Value-Added Product

Caption: Enzymatic pathway for the production of 4-O-methylglucaric acid from glucuronoxylan.

Potential in Drug Delivery and Biomaterials

The unique chemical structure of glucuronoxylan, with its tunable charge density via MeGlcA content, presents opportunities in biomaterials science. Modified xylans are being investigated for use in hydrogels, films, and drug delivery systems. The presence of the carboxylic acid group on MeGlcA provides a reactive handle for chemical conjugation, allowing for the attachment of drugs or other functional molecules.

Conclusion

This compound is far more than a simple decoration on a polysaccharide chain. It is a master regulator of glucuronoxylan's structure, its interactions within the complex plant cell wall matrix, and its accessibility to enzymatic degradation. A thorough understanding of its biosynthesis, chemical properties, and biological function is paramount for scientists and researchers in fields ranging from plant biology and biochemistry to biofuel development and materials science. The ability to precisely measure and manipulate MeGlcA content opens the door to engineering superior biomass feedstocks and developing novel, sustainable biochemicals and materials from one of nature's most abundant polymers.

References

-

Enzymatic hydrolysis of glucuronoxylan substrate and conversion to (4Me) - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

This compound | C7H12O7. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Lyczakowski, J. J., Wicher, K. B., Terrett, O. M., Faria-Blanc, N., Yu, X., Brown, D., Krogh, K. B. R. M., Dupree, P., & Busse-Wicher, M. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. Biotechnology for Biofuels, 10, 223. [Link]

-

Dodd, D., & Cann, I. K. O. (2009). Enzymatic deconstruction of xylan for biofuel production. Global Change Biology Bioenergy, 1(1), 2–17. [Link]

-

Rojas-Pérez, L., In-noi, A., Phakeerath, D., & Ujor, V. (2022). Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers' spent grain. AMB Express, 12(1), 120. [Link]

-

Showing Compound this compound (FDB003760). (n.d.). FooDB. Retrieved January 14, 2026, from [Link]

-

Showing metabocard for this compound (HMDB0302222). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

-

Rojas-Pérez, L., In-noi, A., Phakeerath, D., & Ujor, V. (2022). Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers' spent grain. AMB Express, 12(1), 120. [Link]

-

Biely, P., Westereng, B., & Eijsink, V. G. H. (2016). Towards enzymatic breakdown of complex plant xylan structures. Biotechnology Advances, 34(7), 1260–1274. [Link]

-

Tirkkonen, C., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes, 17(1), 1. [Link]

-

4-O-methyl-alpha-D-glucuronic acid | C7H12O7. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Aqueous Biomass Processing (ABP) Group - University of California, Riverside. [Link]

-

Chong, S.-L., et al. (2014). Quantitation of this compound from plant cell walls. ResearchGate. [Link]

-

Tirkkonen, C., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. ResearchGate. [Link]

-

Tirkkonen, C., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes, 17(1). [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]

-

Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PubMed. [Link]

-

Smith, P. J., et al. (2023). An update on xylan structure, biosynthesis, and potential commercial applications. Frontiers in Plant Science, 14, 1111822. [Link]

-

VanKuren, N. W., et al. (2020). 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemBioChem, 21(15), 2113–2119. [Link]

-

Glucuronoxylan. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Lyczakowski, J. J., et al. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. ResearchGate. [Link]

-

Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

VanKuren, N. W., et al. (2020). 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. PubMed. [Link]

-

Lyczakowski, J. J., et al. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. Apollo - University of Cambridge. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glucuronoxylan - Wikipedia [en.wikipedia.org]

- 3. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 7. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C7H12O7 | CID 151010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound this compound (FDB003760) - FooDB [foodb.ca]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0302222) [hmdb.ca]

- 11. synthose.com [synthose.com]

- 12. Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy [repository.cam.ac.uk]

- 15. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers' spent grain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 19. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of 4-O-methylation of glucuronic acid

An In-depth Technical Guide on the Biological Significance of 4-O-Methylation of Glucuronic Acid

Preamble: The Subtle Power of a Methyl Group

In the intricate world of biological macromolecules, seemingly minor chemical modifications can have profound functional consequences. Among these, methylation stands out as a versatile molecular switch that fine-tunes the properties and interactions of proteins, nucleic acids, and polysaccharides. This guide delves into the biological significance of one such modification: the 4-O-methylation of D-glucuronic acid (GlcA), which gives rise to 4-O-methyl-D-glucuronic acid (MeGlcA). This seemingly simple addition of a methyl group to a sugar acid residue is a key structural feature in a variety of natural polysaccharides, influencing everything from the structural integrity of plant cell walls to the intricate dance of communication between symbiotic bacteria and their hosts.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles surrounding the 4-O-methylation of glucuronic acid. We will explore its natural occurrence, the enzymatic machinery responsible for its biosynthesis, its diverse functional roles in plants and microbes, and the analytical techniques used to study it. Furthermore, we will touch upon the emerging implications of this modification in the realms of biotechnology and drug development.

Part 1: The Molecular Landscape of 4-O-Methyl Glucuronic Acid

Chemical Structure and Properties

4-O-methyl-D-glucuronic acid is a derivative of D-glucuronic acid where a methyl group is attached to the hydroxyl group at the C4 position. This modification, while structurally small, imparts significant changes to the physicochemical properties of the sugar residue. The methyl group increases the hydrophobicity of the molecule and introduces steric hindrance, which can affect the conformation of the polysaccharide chain and its interactions with other molecules. The acidic nature of the carboxylic acid group at C6 is retained, meaning that MeGlcA-containing polysaccharides are anionic at physiological pH.

Occurrence in Nature

4-O-methyl glucuronic acid is an important constituent of various polysaccharides in a wide range of organisms. In the plant kingdom, it is a characteristic component of the hemicellulose glucuronoxylan, a major component of the secondary cell walls of eudicotyledonous plants and hardwoods.[1][2] It is also found in the exopolysaccharides of numerous bacteria, including symbiotic nitrogen-fixing bacteria like Rhizobium and Sinorhizobium, where it plays a role in host-plant interactions.[1][3] Additionally, this methylated sugar has been identified in the polysaccharides of some fungi.[4]

| Organism Type | Polysaccharide | Biological Context |

| Plants | Glucuronoxylan | Structural component of the secondary cell wall |

| Arabinogalactan proteins | Glycoproteins involved in various developmental processes | |

| Bacteria | Succinoglycan (Sinorhizobium meliloti) | Exopolysaccharide crucial for symbiotic host invasion |

| Exopolysaccharide (Rhizobium leguminosarum) | Involved in biofilm formation and host interaction | |

| Exopolysaccharide (Bradyrhizobium elkani) | Component of the acidic exopolysaccharide | |

| Fungi | Glucuronoxylomannan (Tremella mesenterica) | Acidic polysaccharide with moisturizing properties |

Part 2: Biosynthesis and Enzymology: The Making of a Methylated Sugar